Deutetrabenazine
Übersicht
Beschreibung
Deutetrabenazine is a highly selective vesicular monoamine transporter 2 (VMAT2) inhibitor used for the management of chorea associated with Huntington’s disease . It is a hexahydro-dimethoxybenzoquinolizine derivative and a deuterated form of Tetrabenazine .
Synthesis Analysis
Deutetrabenazine is an isotopic isomer of tetrabenazine in which six hydrogen atoms have been replaced by deuterium atoms . A novel process for the synthesis of tetrabenazine and deutetrabenazine has been developed . All of the reaction parameters were optimized through a series of reactions and by using Design of Experiment techniques .
Molecular Structure Analysis
The molecular formula of Deutetrabenazine is C19H27NO3 . The IUPAC name is (3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one . The molecular weight is 323.5 g/mol .
Chemical Reactions Analysis
Deutetrabenazine is a deuterated form of tetrabenazine . The specific deuteration in deutetrabenazine slows conversion of the active metabolites to inactive products, resulting in a nearly doubled mean half-life and a more than twofold increase in overall exposure .
Physical And Chemical Properties Analysis
Deutetrabenazine is a small molecule . The presence of deuterium in deutetrabenazine increases the half-lives of the active metabolite and prolongs their pharmacological activity by attenuating CYP2D6 metabolism of the compound .
Wissenschaftliche Forschungsanwendungen
-
Treatment of Chorea in Huntington’s Disease
- Application : Deutetrabenazine is a US Food and Drug Administration (FDA)-approved drug used for the treatment of chorea in Huntington’s disease . It exhibits a dopamine depleting effect .
- Method : Mechanistically, deutetrabenazine binds and inhibits vesicular monoamine transporter type 2, which is responsible for importing neurotransmitters from the cytosol to the vesicles in neuronal cells . This transportation contributes to the release of neurotransmitters inside the cell to the synaptic cleft, resulting in dopaminergic signal transmission .
- Results : The highly potent inhibitory activity of deutetrabenazine has led to its advanced applications and in-depth investigation of prodrug design and metabolite drug discovery .
-
Treatment of Tardive Dyskinesia
- Application : Deutetrabenazine is useful in treating tardive dyskinesia, an involuntary movement disorder .
- Method : Deutetrabenazine is an analogue of the old drug tetrabenazine, with the two methoxy groups in the latter being replaced by a pair of trideuteromethoxy groups, thereby altering the rate of metabolism to afford greater tolerability and an improved dosing regimen . Deuterium substitution impedes oxidative metabolism of the methoxy groups, in an excellent demonstration of the primary kinetic isotope effect (KIE) .
- Results : This type of KIE has often been used to probe chemical reaction mechanisms, but it rises to a practical level by substantially improving drug entity .
-
Early Diagnosis of Parkinson’s Disease
- Application : Radioisotopically labeled tetrabenazine permits the early diagnosis of Parkinson’s disease .
- Method : The synthesis of enantiomerically pure tetrabenazine has been pursued . After a series of research studies, tetrabenazine derivatives such as valbenazine and deutetrabenazine have been approved by the US FDA .
- Results : These applications were made possible by the synthetic efforts aimed toward the efficient and asymmetric synthesis of tetrabenazine .
-
Treatment of Tourette Syndrome
- Application : Deutetrabenazine is being studied for its potential use in the treatment of Tourette Syndrome .
- Method : Similar to its use in Huntington’s disease and tardive dyskinesia, deutetrabenazine would work by depleting monoamine neurotransmitters .
- Results : While the results of these studies are not yet conclusive, early indications show promise .
-
Treatment of Neuroleptic Malignant Syndrome
- Application : Deutetrabenazine may have potential use in the treatment of neuroleptic malignant syndrome, a rare but life-threatening reaction to antipsychotic drugs .
- Method : Deutetrabenazine would work by reducing the amount of dopamine in the brain, potentially alleviating symptoms .
- Results : This application is still in the research phase, and more studies are needed to confirm its effectiveness .
-
Treatment of Dystonia
- Application : Deutetrabenazine is being researched for its potential use in the treatment of dystonia, a movement disorder characterized by sustained or intermittent muscle contractions .
- Method : Deutetrabenazine would work by depleting monoamine neurotransmitters, potentially reducing the severity of muscle contractions .
- Results : This application is still in the research phase, and more studies are needed to confirm its effectiveness .
-
Treatment of Neuroleptic-Induced Akathisia
- Application : Deutetrabenazine is being researched for its potential use in the treatment of neuroleptic-induced akathisia, a movement disorder characterized by a feeling of inner restlessness and inability to stay still .
- Method : Deutetrabenazine would work by depleting monoamine neurotransmitters, potentially reducing the severity of restlessness .
- Results : This application is still in the research phase, and more studies are needed to confirm its effectiveness .
-
Treatment of Restless Leg Syndrome
- Application : Deutetrabenazine is being researched for its potential use in the treatment of restless leg syndrome, a condition characterized by an irresistible urge to move one’s body to stop uncomfortable or odd sensations .
- Method : Deutetrabenazine would work by depleting monoamine neurotransmitters, potentially reducing the severity of the urge to move .
- Results : This application is still in the research phase, and more studies are needed to confirm its effectiveness .
Safety And Hazards
Deutetrabenazine carries a boxed warning for increased risk of depression and suicidal thoughts and behavior (suicidality) in patients with Huntington’s disease . It also has a warning for changes in mood, cognition, chorea, rigidity, functional capacity, risk for depression, and suicidal ideation and behaviors (in patients with Huntington’s disease), neuroleptic malignant syndrome, akathisia, agitation, restlessness, parkinsonism (in patients with Huntington’s disease), and sedation/somnolence .
Zukünftige Richtungen
Currently, deutetrabenazine is being evaluated in phase III studies for the treatment of involuntary movements in patients with cerebral palsy . The suggestion that deutetrabenazine may lead to the improvement of dystonia as well as chorea, without a worsening of parkinsonism in HD patients is extremely interesting and should be further investigated and validated in future studies .
Eigenschaften
IUPAC Name |
(3R,11bR)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m1/s1/i3D3,4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJIEFSOBYUXJB-VFJJUKLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2[C@H]3CC(=O)[C@@H](CN3CCC2=C1)CC(C)C)OC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027934 | |
Record name | Deutetrabenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deutetrabenazine | |
CAS RN |
1392826-25-3 | |
Record name | Deutetrabenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-Di-(methoxy-d3)-1,3,4,6,7,11b-hexahydro-3-isobutyl-2H- benzo[a]quinolizin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Deutetrabenazine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8414 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.